An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetanilide
An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxyacetanilide, also known as metacetamol. A regioisomer of the widely used analgesic paracetamol (4-hydroxyacetanilide), 3-hydroxyacetanilide is a valuable compound for research in medicinal chemistry and drug development. This document outlines a common synthetic route, detailed experimental protocols, and a thorough characterization of the final product using various analytical techniques.
Synthesis of 3-Hydroxyacetanilide
The synthesis of 3-hydroxyacetanilide is most commonly achieved through the acetylation of 3-aminophenol (B1664112) with acetic anhydride (B1165640). This reaction is analogous to the industrial synthesis of paracetamol.[1] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the formation of the amide bond.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 3-hydroxyacetanilide.
Experimental Protocol
This protocol is adapted from the synthesis of paracetamol.[2][3][4]
Materials:
-
3-aminophenol
-
Acetic anhydride
-
Deionized water
-
Ethanol (B145695) (for recrystallization)
-
Activated charcoal (optional)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, suspend 5.0 g of 3-aminophenol in 150 mL of warm deionized water. Stir the mixture to ensure even suspension.
-
Acetylation: While stirring, cautiously add 6.0 mL of acetic anhydride to the 3-aminophenol suspension.
-
Reaction: Heat the mixture to approximately 100°C with continuous stirring for 30-60 minutes to ensure the completion of the reaction. The solution may become clear.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to induce crystallization of the crude 3-hydroxyacetanilide.
-
Isolation of Crude Product: Collect the crude crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the crystals completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated and then filtered while hot to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to promote the formation of pure crystals.
-
-
Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Expected Yield
The typical yield for this type of reaction ranges from 60% to 80%, depending on the purity of the starting materials and the efficiency of the crystallization and isolation steps.
Characterization of 3-Hydroxyacetanilide
A comprehensive characterization of the synthesized 3-hydroxyacetanilide is crucial to confirm its identity and purity. The following analytical techniques are commonly employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Off-white to light gray solid |
| Melting Point | 148-151 °C |
| Solubility | Soluble in hot water and ethanol. |
Spectroscopic Analysis
¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.
Table of ¹H NMR Data (in DMSO-d₆): [5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.77 | Singlet | 1H | Phenolic -OH |
| 9.33 | Singlet | 1H | Amide N-H |
| 7.20 | Triplet | 1H | Aromatic C₅-H |
| 7.04 | Doublet | 1H | Aromatic C₆-H |
| 6.94 | Singlet | 1H | Aromatic C₂-H |
| 6.44 | Doublet | 1H | Aromatic C₄-H |
| 2.03 | Singlet | 3H | Acetyl -CH₃ |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for 3-hydroxyacetanilide are estimated based on the known spectrum of its isomer, 4-hydroxyacetanilide (paracetamol).[6]
Estimated ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~168 | Carbonyl C=O |
| ~157 | Aromatic C₃-OH |
| ~140 | Aromatic C₁-NH |
| ~129 | Aromatic C₅ |
| ~110 | Aromatic C₆ |
| ~108 | Aromatic C₄ |
| ~105 | Aromatic C₂ |
| ~24 | Acetyl -CH₃ |
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table of FT-IR Data: [7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Broad | O-H stretch (phenolic) |
| 3100 - 3300 | Medium | N-H stretch (amide) |
| ~3050 | Weak | Aromatic C-H stretch |
| ~1650 | Strong | C=O stretch (amide I band) |
| ~1550 | Medium | N-H bend (amide II band) |
| 1450 - 1600 | Medium | Aromatic C=C stretches |
| ~1250 | Medium | C-N stretch |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The expected λmax for 3-hydroxyacetanilide in a polar solvent like ethanol or methanol (B129727) would be in a similar range to that of paracetamol.[8]
Expected UV-Vis Data (in Ethanol/Methanol):
| Parameter | Value |
| λmax | ~245-250 nm |
Workflow and Logic Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3-hydroxyacetanilide.
Characterization Logic Flow
Caption: Logical flow for the characterization of 3-hydroxyacetanilide.
References
- 1. phlox.or.id [phlox.or.id]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
